molecular formula C13H16F6N4O7 B6172738 (2S)-2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]propanoic acid, bis(trifluoroacetic acid) CAS No. 2445749-52-8

(2S)-2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]propanoic acid, bis(trifluoroacetic acid)

Cat. No. B6172738
CAS RN: 2445749-52-8
M. Wt: 454.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]propanoic acid, bis(trifluoroacetic acid) is a useful research compound. Its molecular formula is C13H16F6N4O7 and its molecular weight is 454.3. The purity is usually 95.
BenchChem offers high-quality (2S)-2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]propanoic acid, bis(trifluoroacetic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]propanoic acid, bis(trifluoroacetic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]propanoic acid, bis(trifluoroacetic acid) involves the protection of the amine group, followed by the coupling of the protected amino acid with the imidazole derivative. The final step involves the deprotection of the amine group and the addition of trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.", "Starting Materials": [ "L-alanine", "Boc anhydride", "N,N-diisopropylethylamine (DIPEA)", "1H-imidazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "Trifluoroacetic acid" ], "Reaction": [ "Protection of the amine group of L-alanine with Boc anhydride and DIPEA", "Coupling of the Boc-protected L-alanine with 1H-imidazole-4-carboxylic acid using DCC as the coupling agent", "Deprotection of the Boc group using trifluoroacetic acid", "Addition of excess trifluoroacetic acid to form the bis(trifluoroacetic acid) salt" ] }

CAS RN

2445749-52-8

Product Name

(2S)-2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]propanoic acid, bis(trifluoroacetic acid)

Molecular Formula

C13H16F6N4O7

Molecular Weight

454.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.